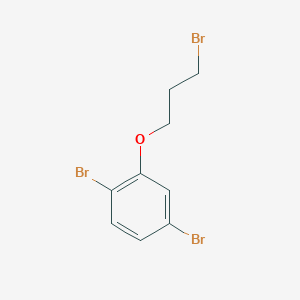

1,4-Dibromo-2-(3-bromopropoxy)benzene

Description

Properties

Molecular Formula |

C9H9Br3O |

|---|---|

Molecular Weight |

372.88 g/mol |

IUPAC Name |

1,4-dibromo-2-(3-bromopropoxy)benzene |

InChI |

InChI=1S/C9H9Br3O/c10-4-1-5-13-9-6-7(11)2-3-8(9)12/h2-3,6H,1,4-5H2 |

InChI Key |

FDLGTXFFNWHIPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCCCBr)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,4-Dibromo-2-(3-bromopropoxy)benzene typically involves two key steps:

- Step 1: Bromination of a suitably substituted phenol or benzene derivative to introduce bromine atoms at the 1 and 4 positions on the aromatic ring.

- Step 2: Alkylation of the phenol hydroxyl group with a 3-bromopropyl halide to install the 3-bromopropoxy side chain.

This approach leverages electrophilic aromatic substitution for bromination and Williamson ether synthesis for the alkylation step.

Bromination of Aromatic Precursors

Bromination is generally performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective dibromination at the 1 and 4 positions of the benzene ring. The choice of solvent (e.g., dichloromethane, acetic acid) and temperature (often 0 °C to room temperature) influences regioselectivity and yield.

Alkylation via Williamson Ether Synthesis

The phenol intermediate (bearing 1,4-dibromo substitution) is reacted with 3-bromopropyl bromide or 1,3-dibromopropane in the presence of a base (such as potassium carbonate or sodium hydride) to form the 3-bromopropoxy substituent.

Detailed Experimental Procedures and Data

Representative Procedure from Literature

While direct procedures for 1,4-Dibromo-2-(3-bromopropoxy)benzene are scarce, analogous compounds and related brominated benzene ethers provide a framework for synthesis.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| Bromination | Aromatic precursor + Br2 or NBS in CH2Cl2, 0 °C to RT | 1,4-Dibromo-substituted phenol | Control of temperature and stoichiometry critical to avoid polybromination |

| Alkylation | 1,4-Dibromo-2-hydroxybenzene + 3-bromopropyl bromide, K2CO3, acetone, reflux | 1,4-Dibromo-2-(3-bromopropoxy)benzene | Williamson ether synthesis; base deprotonates phenol |

Synthesis of 3-Bromopropoxy Side Chain

The 3-bromopropoxy substituent is introduced by nucleophilic substitution of phenol with 3-bromopropyl bromide or via ring-opening of epoxides with bromide nucleophiles. For example, the reaction of phenol with 3-bromopropyl bromide in the presence of potassium carbonate in acetone under reflux conditions is a standard method.

Analysis of Preparation Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Direct bromination + Williamson ether synthesis | Straightforward, accessible reagents, good yields | Requires careful control to avoid overbromination; side reactions possible |

| Friedel-Crafts alkylation of acyl chloride intermediates | High regioselectivity, scalable | Use of corrosive reagents (AlCl3, oxalyl chloride); multi-step process |

| Epoxide ring-opening for side chain installation | Mild conditions, selective | Requires preparation of epoxide precursors; sensitive to base |

Yield and Purity Considerations

- Yields for bromination steps typically range from 70% to 90%, depending on conditions.

- Alkylation yields vary between 60% and 85%, influenced by base strength, solvent, and temperature.

- Purification is commonly achieved by recrystallization or column chromatography.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Bromination reagent | Br2 or NBS | Selectivity depends on reagent and temperature |

| Solvent for bromination | Dichloromethane, Acetic acid | Non-polar solvents favor selective bromination |

| Temperature (bromination) | 0 °C to RT | Lower temperatures reduce polybromination |

| Base for alkylation | K2CO3, NaH | Strong enough to deprotonate phenol |

| Alkylation solvent | Acetone, DMF | Polar aprotic solvents favor SN2 reaction |

| Alkylation temperature | Reflux (56-80 °C) | Ensures complete reaction |

| Reaction time | 4-24 hours | Depends on scale and reagents |

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-(3-bromopropoxy)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can produce a quinone derivative.

Scientific Research Applications

1,4-Dibromo-2-(3-bromopropoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-(3-bromopropoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atoms and the 3-bromopropoxy group can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to its overall effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structural analogs highlight key differences in substituents, molecular properties, and inferred reactivity:

1,4-Dibromo-2-(2-bromoethoxy)benzene (CAS: N/A)

- Molecular Formula : C₈H₆Br₃O

- Molecular Weight : ~346.84 g/mol

- Substituents : 1,4-dibromo; 2-(2-bromoethoxy) group.

- Key Differences : Shorter alkoxy chain (ethoxy vs. propoxy) reduces steric bulk and may lower lipophilicity compared to the target compound. This analog is referenced in synthetic studies for cross-coupling reactions, suggesting utility in constructing complex aryl frameworks .

1,4-Dibromo-2-(4-bromophenoxy)benzene (CAS: 65075-08-3)

- Molecular Formula : C₁₂H₇Br₃O

- Molecular Weight : 406.895 g/mol

- Substituents: 1,4-dibromo; 2-(4-bromophenoxy) group.

2,5-Dibromothioanisole (CAS: 134646-03-0)

- Molecular Formula : C₇H₆Br₂S

- Molecular Weight : 281.996 g/mol

- Substituents : 1,4-dibromo; 2-(methylthio) group.

- Key Differences : Replacement of oxygen with sulfur in the thioether group enhances nucleophilicity and polarizability. Thioethers typically exhibit lower boiling points and higher reactivity in SN2 reactions compared to ethers due to sulfur’s larger atomic radius and weaker C-S bond.

2-(3-Bromopropoxy)-1,4-dimethylbenzene (CAS: 3245-55-4)

- Molecular Formula : C₁₁H₁₅BrO

- Molecular Weight : 243.14 g/mol

- Substituents : 1,4-dimethyl; 2-(3-bromopropoxy) group.

- Key Differences : Methyl groups at 1- and 4-positions reduce electron-withdrawing effects, increasing the aromatic ring’s electron density. This structural variation likely enhances stability toward electrophilic attack but reduces reactivity in halogen-exchange reactions.

Data Table: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1,4-Dibromo-2-(3-bromopropoxy)benzene | C₉H₈Br₃O | ~371.7 | 1,4-diBr; 2-OCH₂CH₂CH₂Br |

| 1,4-Dibromo-2-(2-bromoethoxy)benzene | C₈H₆Br₃O | ~346.84 | 1,4-diBr; 2-OCH₂CH₂Br |

| 1,4-Dibromo-2-(4-bromophenoxy)benzene | C₁₂H₇Br₃O | 406.895 | 1,4-diBr; 2-OPhBr (PhBr = 4-bromophenyl) |

| 2,5-Dibromothioanisole | C₇H₆Br₂S | 281.996 | 1,4-diBr; 2-SCH₃ |

| 2-(3-Bromopropoxy)-1,4-dimethylbenzene | C₁₁H₁₅BrO | 243.14 | 1,4-diCH₃; 2-OCH₂CH₂CH₂Br |

Reactivity and Application Insights

- Alkoxy Chain Length: Longer chains (e.g., propoxy vs.

- Bromine vs. Methyl Groups : Bromine’s electron-withdrawing nature activates the ring for nucleophilic substitution, whereas methyl groups deactivate it, favoring stability .

- Thioether vs. Ether : Thioanisole’s sulfur atom enhances leaving-group ability, making it more reactive in metal-catalyzed couplings compared to oxygen analogs .

- Phenoxy Substituents: The additional aromatic ring in 1,4-dibromo-2-(4-bromophenoxy)benzene may facilitate applications in polymer chemistry or as a ligand in coordination complexes .

Q & A

Q. What are the key steps in synthesizing 1,4-Dibromo-2-(3-bromopropoxy)benzene, and what methodological considerations are critical for success?

The synthesis typically involves sequential bromination and etherification reactions. Key steps include:

- Bromination of the benzene ring : Controlled addition of bromine to achieve regioselectivity at the 1,4-positions.

- Ether linkage formation : Alkylation of the hydroxyl group using 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in acetone). Critical factors include strict temperature control (60–80°C for etherification), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalyst use (e.g., phase-transfer catalysts for improved yield) .

Q. What characterization techniques are essential for confirming the molecular structure and purity of this compound?

- NMR spectroscopy : H and C NMR to confirm substitution patterns and ether linkages.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ at m/z 358.85) .

- X-ray crystallography : Resolve conformational ambiguities caused by steric hindrance from bromine substituents .

- Elemental analysis : Validate purity (>95% by GC or HPLC) .

Q. What safety precautions are necessary when handling this compound in the lab?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential bromine vapor release.

- Storage : Inert atmosphere (argon) and refrigeration (4°C) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize byproducts during synthesis?

- Design of Experiments (DOE) : Systematically vary temperature, solvent polarity, and catalyst loading.

- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

- Byproduct suppression : Add scavengers (e.g., molecular sieves) to absorb excess HBr generated during bromination .

Q. What causes contradictions in spectral data (e.g., unexpected splitting in NMR) during characterization?

- Dynamic effects : Rotameric equilibria in the propoxy chain can split NMR peaks. Low-temperature NMR (−40°C) or computational modeling (DFT) can resolve this .

- Impurity interference : Trace brominated byproducts (e.g., 1,2,4-tribromo derivatives) may skew results. Purify via column chromatography (silica gel, hexane/EtOAc) .

Q. How does the electron-withdrawing effect of bromine substituents influence reactivity in cross-coupling reactions?

Bromine atoms at the 1,4-positions activate the benzene ring toward nucleophilic aromatic substitution (SNAr) but create steric hindrance. Computational studies (e.g., Fukui indices) predict reactivity at the 2-position for Suzuki-Miyaura couplings .

Q. What are the challenges in scaling up synthesis for bulk production, and how can they be addressed?

Q. How does this compound enhance phosphorescence in organic materials, and what experimental evidence supports this?

The heavy atom effect from bromine promotes intersystem crossing (ISC), increasing triplet-state population. Time-resolved photoluminescence (TRPL) studies show lifetime elongation (τ > 1 µs) in doped polymer films .

Q. What role does this compound play in medicinal chemistry as a synthetic intermediate?

It serves as a precursor for:

- Anticancer agents : Bromine substituents enhance DNA intercalation.

- Antimicrobials : Alkoxy chains improve membrane permeability. Biological activity is validated via in vitro assays (e.g., MIC for antimicrobial testing) .

Q. How can thermal stability be analyzed for applications in high-temperature material science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.